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CAS No.: 12006-79-0

Cat. No.: B1582532
- 7
Targets

Executive Summary & Application Context

Chromium Diboride (

) coatings are critical in high-stress environments due to their extreme hardness (
), corrosion resistance, and neutron absorbing cross-section.

Relevance to Audience:

o Materials Scientists: This guide addresses the difficulty of densifying refractory borides
without using sintering aids that degrade film purity.

e Drug Development/Pharma Engineers:

coatings are increasingly applied to pharmaceutical tableting punches and dies. They
prevent "sticking" and abrasive wear from abrasive drug formulations, significantly extending
tooling life and reducing contamination risks in GMP environments.

This note details a Spark Plasma Sintering (SPS) workflow, superior to conventional Hot
Pressing (HP), achieving

relative density with controlled grain growth.
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Phase 1: Powder Engineering & Pre-processing

The quality of the sputtered film is determined before the target is even sintered. Commercial
powders often have uncontrolled particle size distributions leading to porosity.

Protocol A: High-Energy Ball Milling (HEBM)

Objective: Homogenize particle size and break down agglomerates to facilitate densification.
e Precursors:

o Chromium powder (purity

).

o Amorphous Boron powder (purity

, Sub-micron).

o Stoichiometry: Weigh to achieve
(Atomic ratio 1:2).
e Milling Setup:
o Vessel: Tungsten Carbide (WC) lined jar (prevents Fe contamination from steel jars).
o Media: WC balls (

and
mix).
o Ball-to-Powder Ratio (BPR): 10:1.

o Atmosphere: Argon (Ar) glovebox loading is mandatory to prevent oxidation (

formation inhibits sintering).
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o Process Control Agent (PCA): Add
Stearic Acid to prevent cold welding.
e Cycle:
o Run planetary mill at

for 10 hours.

o Pause: 15 mins every hour to dissipate heat.

Phase 2: Consolidation via Spark Plasma Sintering
(SPS)

Why SPS? Conventional Hot Pressing (HP) requires high temperatures (

) and long dwell times, causing excessive grain growth and lower fracture toughness. SPS
utilizes pulsed DC current to generate internal Joule heating, enabling rapid densification at
lower temperatures.

Protocol B: SPS Sintering Cycle

Equipment: SPS/FAST System (e.g., FCT Systeme or equivalent).
e Die Assembly:
o Load milled powder into a Graphite Die (

or desired diameter).

o Line die with Graphite Foil (

) to prevent reaction with the punch.

o Cold Pre-load: Apply
manual pressure to align punches.

e Vacuum Purge:
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o Evacuate chamber to

 Sintering Profile (Automated):
o Ramp 1: Room Temp

at
(Degassing phase).
o Ramp 2:

at

o Pressure Application: Increase uniaxial pressure to 40 MPa linearly during Ramp 2.
o Dwell: Hold at

/
for 5 minutes.
o Cooling: Rapid cooling (

) to lock in microstructure. Release pressure at

Data Comparison: SPS vs. Hot Pressing (HP)

Table 1: Mechanical properties of

targets fabricated via different methods.
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Hot Pressing (HP) Spark Plasma Impact on
[1] Sintering (SPS) [2] Sputtering

Parameter

o Lower temp = finer
Sintering Temp .
grains.

Prevents grain

Dwell Time 60 - 120 min 5-10 min )
coarsening.
) ) High density reduces
Relative Density 91 - 96% >99.1% i
arcing.
] Indicates structural
Vickers Hardness ~22 GPa 29 - 31 GPa ) ]
integrity.
) Fine, dense (Region Uniform film
Microstructure Coarse, porous N
I/l structure) deposition rate.

Visualization: Mechanism & Workflow
Figure 1: Fabrication Workflow
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Caption: End-to-end workflow for High-Density

Target Fabrication.

Figure 2: The SPS Advantage Mechanism
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Caption: Mechanism of Spark Plasma Sintering facilitating rapid densification of borides.

Phase 3: Post-Processing & Bonding

is a brittle ceramic. Direct clamping to the cathode will result in cracking due to thermal
expansion mismatch. Indium bonding is the industry standard [3].

Protocol C: Indium Bonding

Materials: Copper (Cu) Backing Plate, Indium Solder (99.99%), Flux.
e Surface Prep:
o Sandblast the back of the

ceramic and the Cu plate to remove oxides.
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o Clean with Acetone
Isopropanol.
e Pre-tinning:
o Heat both the target and backing plate to

on a hot plate.

o Apply ultrasonic soldering iron to coat both surfaces with Indium. The ultrasonic energy
ensures wetting of the ceramic surface without aggressive flux.

e Bonding:
o Place the target onto the backing plate while the Indium is molten.
o Use a centering fixture to ensure alignment.

o Cooling (CRITICAL): Turn off the hot plate and allow the assembly to cool to room
temperature slowly over 2-3 hours. Do not use water cooling. Rapid cooling will crack the
ceramic due to CTE mismatch (

vs Cu

Note: If the sputtering process requires temperatures

, replace Indium with an Elastomer Bond, though this reduces thermal conductivity [4].

Quality Control & Troubleshooting
QC Checklist

o Archimedes Density: Must be

of theoretical (

for
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)

o XRD Analysis: Confirm single-phase

(hexagonal
structure). Look for
peaks (indicates oxidation during milling).

» Ultrasonic C-Scan: Verify bond integrity (voids in Indium layer cause hot spots).

Troubleshooting Guide

e |ssue: Target cracks during sputtering.
o Cause: Thermal shock or poor bonding.[1]
o Fix: Ramp power slowly (
per min). Check bond coverage.[2]
e Issue: Arcing during deposition.
o Cause: Porous target or oxide inclusions.

o Fix: Switch from HP to SPS targets (higher density). Ensure Ar atmosphere during milling.
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¢ Phase Stability:Metastable phase formation of (Mo,Cr)2AIB2 MAB phase thin films. DiVA
Portal. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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